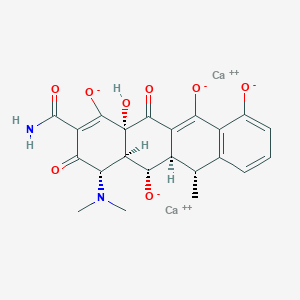

Dicalcium;(4S,4aR,5S,5aR,6R,12aR)-2-carbamoyl-4-(dimethylamino)-12a-hydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-1,5,10,11-tetrolate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La doxiciclina cálcica es un antibiótico de amplio espectro derivado de la oxitetraciclina. Pertenece a la segunda generación de tetraciclinas, que exhiben menor toxicidad en comparación con las tetraciclinas de primera generación. La doxiciclina cálcica se utiliza para tratar una amplia variedad de infecciones bacterianas, incluidas las causadas por bacterias grampositivas y gramnegativas. También es eficaz contra el acné y la malaria .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La doxiciclina cálcica se sintetiza a partir de la oxitetraciclina a través de una serie de reacciones químicasEl producto final se compleja entonces con iones calcio para formar doxiciclina cálcica .

Métodos de Producción Industrial: En entornos industriales, la doxiciclina cálcica se produce mediante la fermentación a gran escala de especies de Streptomyces, seguida de una modificación química. El caldo de fermentación se extrae y purifica para obtener oxitetraciclina, que luego se convierte químicamente en doxiciclina cálcica. El proceso implica estrictas medidas de control de calidad para garantizar la pureza y la eficacia del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: La doxiciclina cálcica experimenta diversas reacciones químicas, que incluyen:

Oxidación: La doxiciclina cálcica se puede oxidar para formar su derivado N-óxido correspondiente.

Reducción: El compuesto se puede reducir para formar desoxidoxiciclina.

Sustitución: La doxiciclina cálcica puede sufrir reacciones de sustitución, particularmente en el grupo dimetilamino.

Reactivos y Condiciones Comunes:

Oxidación: Peróxido de hidrógeno u otros agentes oxidantes en condiciones suaves.

Reducción: Borohidruro de sodio u otros agentes reductores.

Sustitución: Diversos nucleófilos en condiciones básicas.

Productos Principales Formados:

Oxidación: N-óxido de doxiciclina.

Reducción: Desoxidoxiciclina.

Sustitución: Derivados de doxiciclina sustituidos.

Aplicaciones Científicas De Investigación

La doxiciclina cálcica tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo para estudiar el comportamiento químico de las tetraciclinas.

Biología: Se emplea en estudios que implican resistencia bacteriana e inhibición de la síntesis de proteínas.

Medicina: Ampliamente utilizado en ensayos clínicos por sus propiedades antibacterianas y antiinflamatorias.

Industria: Incorporado en formulaciones para el tratamiento de infecciones en el ganado

Mecanismo De Acción

La doxiciclina cálcica ejerce sus efectos inhibiendo la síntesis de proteínas en las bacterias. Se une a la subunidad ribosomal 30S, impidiendo la unión del aminoacil-ARNt al ribosoma. Esta acción inhibe el paso de elongación de la síntesis de proteínas, lo que finalmente conduce a la muerte celular bacteriana. Además, la doxiciclina cálcica exhibe propiedades antiinflamatorias al inhibir la producción de citocinas y enzimas inflamatorias .

Compuestos Similares:

Tetraciclina: El compuesto padre del que se deriva la doxiciclina.

Minociclina: Otra tetraciclina de segunda generación con propiedades antibacterianas similares.

Oxitetraciclina: El precursor de la doxiciclina, utilizado en el proceso de síntesis

Comparación:

Tetraciclina: La doxiciclina cálcica tiene una vida media más larga y una mejor absorción en comparación con la tetraciclina.

Minociclina: Ambos compuestos tienen espectros antibacterianos similares, pero la doxiciclina cálcica tiene una menor incidencia de efectos secundarios.

Oxitetraciclina: La doxiciclina cálcica es más potente y tiene un espectro de actividad más amplio

La doxiciclina cálcica destaca por sus propiedades farmacocinéticas mejoradas, su menor toxicidad y su espectro de actividad más amplio en comparación con sus predecesores y contemporáneos.

Comparación Con Compuestos Similares

Tetracycline: The parent compound from which doxycycline is derived.

Minocycline: Another second-generation tetracycline with similar antibacterial properties.

Oxytetracycline: The precursor to doxycycline, used in the synthesis process

Comparison:

Tetracycline: Doxycycline calcium has a longer half-life and better absorption compared to tetracycline.

Minocycline: Both compounds have similar antibacterial spectra, but doxycycline calcium has a lower incidence of side effects.

Oxytetracycline: Doxycycline calcium is more potent and has a broader spectrum of activity

Doxycycline calcium stands out due to its improved pharmacokinetic properties, reduced toxicity, and broader spectrum of activity compared to its predecessors and contemporaries.

Propiedades

Número CAS |

94088-85-4 |

|---|---|

Fórmula molecular |

C22H24Ca2N2O8+4 |

Peso molecular |

524.6 g/mol |

Nombre IUPAC |

dicalcium;(4S,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |

InChI |

InChI=1S/C22H24N2O8.2Ca/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;;/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);;/q;2*+2/t7-,10+,14+,15-,17-,22-;;/m0../s1 |

Clave InChI |

CPLUWNIKPLOTRG-QFWOMMJSSA-N |

SMILES |

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4[O-])[O-])O)[O-])C(=O)N)N(C)C)[O-].[Ca+2].[Ca+2] |

SMILES isomérico |

C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.[Ca+2].[Ca+2] |

SMILES canónico |

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.[Ca+2].[Ca+2] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.